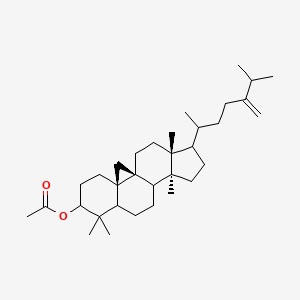

24-Methylenecycloartanyl acetate

Description

Overview of Cycloartane-Type Triterpenoids in Biological Systems

Cycloartane-type triterpenoids are a diverse and widely distributed class of natural products found throughout the plant kingdom. nih.govnih.gov They are particularly abundant in families such as Leguminosae (e.g., Astragalus species), Ranunculaceae (e.g., Actaea asiatica), and Meliaceae (e.g., Sandoricum koetjape). nih.govresearchgate.net These compounds are derived from the cyclization of squalene (B77637) and are characterized by the unique 9,19-cyclopropane ring fused to the steroid-like nucleus, which distinguishes them from other triterpenoids like lanostanes.

In biological systems, cycloartanes exhibit a remarkable range of activities. Research has demonstrated their involvement in plant defense mechanisms and their potential as bioactive agents. researchgate.net Studies have identified various cycloartane (B1207475) derivatives with cytotoxic properties against cancer cell lines, anti-inflammatory effects, and enzyme inhibition capabilities, such as α-glucosidase inhibition. nih.govnih.gov The structural diversity within this family, arising from different oxidation patterns and substitutions, leads to a wide spectrum of biological functions.

Significance of Acetate (B1210297) Esters in Natural Product Research

The presence of an acetate ester group on a natural product scaffold is a common structural motif with significant implications for the compound's properties and biological role. Esterification, particularly acetylation, is a key biochemical transformation. mdpi.com In nature, acetate esters contribute to the aroma and flavor of many fruits and flowers and are key components in fermented beverages. mdpi.com

From a research perspective, the acetate group can profoundly influence a molecule's physicochemical properties, such as its polarity, solubility, and ability to cross biological membranes. This modification can, in turn, alter its bioavailability and biological activity. Terpenoids possessing ester moieties are known for a wide array of activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. mdpi.com The addition or removal of an acetate group is a common strategy in synthetic and semi-synthetic studies to probe structure-activity relationships (SAR) and optimize the therapeutic potential of a lead compound.

Research Trajectory and Unresolved Questions Pertaining to 24-Methylenecycloartanyl Acetate

Despite the clear biological and chemical significance of its parent structural classes, the research trajectory for 24-Methylenecycloartanyl acetate itself is notably sparse. The scientific literature contains a wealth of information on related compounds, particularly 24-methylenecycloartanyl ferulate, which is a major component of γ-oryzanol found in rice and barley bran. researchgate.netnih.govresearchgate.netnih.gov This ferulate ester has been the subject of numerous studies investigating its isolation, quantification, and biological activities. nih.govnih.gov

In stark contrast, 24-Methylenecycloartanyl acetate has received minimal specific attention. There is a significant lack of published studies detailing its isolation from natural sources, characterization of its biological activities, or exploration of its potential applications. The primary unresolved questions pertaining to this compound are therefore fundamental:

Distribution and Abundance: Beyond initial reports, what is the actual distribution and natural abundance of 24-Methylenecycloartanyl acetate in the plant kingdom?

Biological Role: Does this compound possess any significant biological activities of its own, or does it primarily serve as a biosynthetic intermediate?

Comparative Activity: How do its properties and potential activities compare to its more thoroughly researched ferulate and caffeate ester analogues? nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C33H54O2 |

|---|---|

Molecular Weight |

482.8 g/mol |

IUPAC Name |

[(1S,3R,12S,16R)-7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate |

InChI |

InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23?,25?,26?,27?,28?,30-,31+,32-,33+/m1/s1 |

InChI Key |

BYIMYSSYXBYIBJ-QRTAPPDJSA-N |

Isomeric SMILES |

CC(C)C(=C)CCC(C)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)OC(=O)C)C)C |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of 24 Methylenecycloartanyl Acetate

Plant Kingdom Sources

The presence of 24-methylenecycloartanyl acetate (B1210297) and its related compounds, primarily 24-methylenecycloartanyl ferulate, is well-documented across the plant kingdom, particularly in certain families known for their production of bioactive compounds.

Distribution in Specific Plant Families (e.g., Euphorbiaceae, Poaceae)

Poaceae (Grass Family): This family, which includes major cereal crops, is a significant source of related compounds. While 24-methylenecycloartanyl acetate itself is reported, its ferulic acid ester, 24-methylenecycloartanyl ferulate, is a well-known component of γ-oryzanol found in rice, barley, and maize. drugfuture.comnih.gov Research has confirmed the presence of 24-methylenecycloartanyl ferulate in various barley cultivars, a finding that was previously thought to be characteristic only of rice. dntb.gov.uaresearchgate.net This discovery opens up the possibility of barley as another source for this type of triterpene alcohol ester. researchgate.net

Euphorbiaceae (Spurge Family): Various species within the Euphorbia genus are known to produce a diverse array of triterpenoids. Research has led to the isolation of 24-methylenecycloartanol (B74860), the parent alcohol of the acetate form, from species within this family, indicating the biosynthetic capability for these types of compounds.

Identification in Medicinal and Aromatic Plant Species (e.g., Euphorbia retusa, Euphorbia acanthothamnos, Euphorbia lathyris)

Triterpenoids are characteristic constituents of the Euphorbia genus. While specific citation for 24-methylenecycloartanyl acetate in Euphorbia retusa, Euphorbia acanthothamnos, and Euphorbia lathyris is not prevalent in the provided search results, the isolation of cycloartane-type triterpenes is a hallmark of this genus. For instance, various cycloartane (B1207475) derivatives have been identified in the latex and extracts of different Euphorbia species, suggesting that related compounds are likely present.

Presence as a Component of γ-Oryzanol in Cereals (e.g., Rice Bran Oil, Barley, Maize)

24-Methylenecycloartanyl acetate's close relative, 24-methylenecycloartanyl ferulate, is a primary constituent of γ-oryzanol, a mixture of ferulic acid esters of triterpene alcohols and plant sterols. mdpi.comnih.gov This mixture is abundant in the bran of several cereals. nih.gov

Rice Bran Oil: Rice bran oil is the most prominent source of γ-oryzanol, with 24-methylenecycloartanyl ferulate being one of its major components. mdpi.comnih.govnih.gov The content of this compound in the oil can be significant, and it is often isolated from this source for research and commercial purposes. nih.govnih.gov Research on an Indian variety of rice bran oil (Indrayani) found the percent content of 24-methylenecycloartanyl ferulate in an ethanol (B145695) fraction to be 1.02%. nih.govnih.gov

Barley: Once believed to be unique to rice, definitive evidence now shows that 24-methylenecycloartanyl ferulate is also present in barley. nih.govdntb.gov.uaresearchgate.net Studies have quantified its concentration across different barley cultivars, finding it in every type tested. nih.gov The concentration in whole grain barley ranges from 0.35 to 1.11 μg/g wet weight. nih.gov Additionally, researchers discovered 24-methylenecycloartanyl caffeate in barley, a related compound that had been rarely reported before. nih.govresearchgate.net

Maize (Corn): γ-Oryzanol has been extracted from corn oil, indicating the presence of its constituent compounds, which include ferulic acid esters of triterpene alcohols like 24-methylenecycloartanol. drugfuture.comnih.gov This points to maize as another cereal source for these types of molecules. nih.gov

Factors Influencing Distribution and Content

The concentration and distribution of 24-methylenecycloartanyl acetate and its related ferulate ester are not uniform and can be affected by several biological and environmental variables.

Cultivar-Dependent Variations

The genetic makeup of the plant plays a crucial role in the content of these compounds.

Table 1: Cultivar-Dependent Variation of 24-Methylenecycloartanyl Ferulate (24-MCA-FA) in Cereals

| Cereal | Cultivar | Compound | Concentration | Source |

|---|---|---|---|---|

| Rice (Oryza sativa) | Drought-Tolerant (N22, PNR381, APO) | γ-Oryzanol | Higher levels observed compared to susceptible cultivars. | chemfaces.com |

| Rice (Oryza sativa) | Drought-Susceptible (P1401, PB1) | γ-Oryzanol | Lower levels observed compared to tolerant cultivars. | chemfaces.com |

| Barley (Hordeum vulgare) | Various Cultivars | 24-MCA-FA | 0.35–1.11 μg/g (whole grain, wet weight) | nih.gov |

| Barley (Hordeum vulgare) | Various Cultivars | 24-MCA-FA | 0.030–0.152 μg/g (pearled grain, wet weight) | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Research has shown that the levels of γ-oryzanol, and by extension its component 24-methylenecycloartanyl ferulate, vary significantly among different rice cultivars. chemfaces.com For example, drought-tolerant rice cultivars such as N22, PNR381, and APO have been found to contain higher levels of γ-oryzanol compared to drought-susceptible cultivars. chemfaces.com Similarly, a study of various barley cultivars confirmed that the concentration of 24-methylenecycloartanyl ferulate exists across different types, though amounts can differ. nih.gov

Environmental and Edaphoclimatic Influences on Accumulation

Environmental conditions can significantly impact the production and accumulation of phytochemicals in plants.

Studies suggest a link between environmental stress and the production of γ-oryzanol. The observation that drought-tolerant rice cultivars have higher levels of γ-oryzanol suggests that the compound may play a role in the plant's defense mechanisms against stress, such as by scavenging free radicals. chemfaces.com This implies that edaphoclimatic factors like water availability could influence the accumulation of 24-methylenecycloartanyl ferulate and related compounds in the plant. chemfaces.com

Extraction and Isolation Methodologies

Sample Preparation and Pre-treatment Strategies

The initial step in the isolation of 24-methylenecycloartanyl acetate (B1210297) involves meticulous preparation of the raw plant material to ensure the stability and accessibility of the target compound. Sourced materials, such as the bran from Indrayani rice or various barley cultivars, undergo specific pre-treatment to maximize extraction efficiency. nih.govresearchgate.netphcog.comresearchgate.net

Common strategies include:

Storage: To prevent degradation of bioactive compounds, raw materials like rice bran are often stored in a refrigerator prior to processing. researchgate.net

Drying and Size Reduction: Plant materials are typically air-dried in the shade and then ground into a fine powder. mdpi.com For instance, barley grains are pulverized using a mill. nih.gov This reduction in particle size increases the surface area available for solvent interaction, facilitating a more thorough extraction.

Initial Crude Extraction: A preliminary extraction is often performed to obtain a crude lipid or oil fraction which contains the target compound. For example, crude rice bran oil (RBO) is obtained from rice bran, and a total lipid fraction is extracted from barley bran. researchgate.netresearchgate.netresearchgate.net This crude extract then becomes the starting material for subsequent, more specific, extraction and purification steps.

A liquid-liquid extraction is sometimes employed as a pre-treatment step to partition compounds based on their polarity. In one method, a chloroform-methanol solution is used to extract total lipids, which are then partitioned by centrifugation, separating the non-polar lipid fraction (containing the target compound) from the polar aqueous layer. researchgate.netnih.govresearchgate.net

Solvent-Based Extraction Techniques

The selection of an appropriate extraction technique and solvent system is critical for selectively isolating 24-methylenecycloartanyl acetate from the complex matrix of the source material. Both conventional and modern methods are utilized, each with specific advantages.

Conventional extraction techniques are widely documented for obtaining the initial crude extract containing 24-methylenecycloartanyl acetate and related compounds.

Maceration: This simple and large-scale method involves soaking the plant material in a solvent for an extended period. In one study, crude RBO was extracted by macerating 2 kg of rice bran for 24 hours with petroleum ether (60–80). nih.govresearchgate.net The process was repeated three times with fresh solvent to ensure exhaustive extraction, yielding a significant amount of crude oil after the combined extracts were concentrated. nih.govresearchgate.net

Soxhlet Extraction: This continuous extraction method is noted for its efficiency. researchgate.net It has been effectively used to extract the total lipid fraction from barley bran using hexane (B92381) as the solvent. researchgate.netresearchgate.netnih.govresearchgate.net Soxhlet extraction is a well-established technique that offers superior performance over simpler methods by repeatedly passing fresh, hot solvent over the sample material. mdpi.com

Modern extraction technologies offer significant improvements over conventional methods, primarily by reducing extraction time and solvent consumption while increasing yield. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. nih.govyoutube.com The process can be optimized by adjusting parameters such as ultrasonic power, temperature, and time. nih.gov For example, studies on other plant materials have shown that increasing ultrasonic power (e.g., up to 600 W) can significantly boost the yield of target compounds. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and water within the plant cells. nih.gov This creates a rapid buildup of internal pressure, leading to cell wall rupture and the release of intracellular components into the solvent. nih.govnih.gov Key parameters for optimization include microwave power, irradiation time, and temperature. nih.govmdpi.com The synergistic use of both ultrasound and microwave power (UAE–MAE) has been explored as a novel method to further enhance extraction efficiency. mdpi.com

| Extraction Technology | Principle of Operation | Key Optimization Parameters |

|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. nih.govyoutube.com | Ultrasonic Power, Temperature, Time. nih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid internal heating and pressure buildup, rupturing cells. nih.govnih.gov | Microwave Power, Irradiation Time, Temperature. nih.govmdpi.com |

The efficiency of any extraction method is heavily dependent on the choice of solvent and the operational conditions. The goal is to use a solvent system that maximizes the solubility of 24-methylenecycloartanyl acetate while minimizing the co-extraction of impurities.

Research has shown that various solvents and combinations are used throughout the extraction and purification process. Initial large-scale extractions often use non-polar solvents like petroleum ether or hexane. nih.govresearchgate.net Subsequent fractionation and liquid-liquid extraction steps may employ solvents of varying polarities, such as methanol (B129727), ethanol (B145695), ethyl acetate, and chloroform (B151607), to separate the components of the crude extract. nih.govnih.govresearchgate.net

In one detailed example, crude RBO was first treated with methanol to extract certain compounds. nih.govresearchgate.net The remaining oil was then extracted with absolute ethanol. nih.govresearchgate.net Finally, the residue was dissolved in ethyl acetate to verify the complete extraction of the target compounds. nih.govresearchgate.net The optimization of solvent ratios is crucial, particularly for chromatographic separations. For the purification of a related compound, 24-methylenecycloartanyl ferulate, a mobile phase of toluene, ethyl acetate, and methanol in a 15.0:1.7:3.3 (v/v/v) ratio was found to be optimal for achieving well-resolved peaks in HPTLC analysis. nih.govphcog.comnih.gov

| Step | Solvent System Example | Source Material | Reference |

|---|---|---|---|

| Crude Extraction (Maceration) | Petroleum ether (60-80) | Rice Bran | nih.govresearchgate.net |

| Crude Extraction (Soxhlet) | Hexane | Barley Bran | researchgate.netnih.govresearchgate.net |

| Liquid-Liquid Extraction | Acetonitrile (B52724), Methanol, 2-Propanol | Barley Lipid Extract | nih.govresearchgate.net |

| Chromatographic Mobile Phase | Toluene:Ethyl Acetate:Methanol (15.0:1.7:3.3, v/v/v) | Rice Bran Oil Extract | nih.govphcog.comnih.gov |

Chromatographic Purification Approaches

Following initial extraction, chromatography is the definitive method for isolating 24-methylenecycloartanyl acetate to a high degree of purity.

Column chromatography is a fundamental purification technique where the crude or partially purified extract is passed through a column packed with a stationary phase. nih.gov The choice of stationary phase is critical for achieving separation.

Silica (B1680970) Gel: Normal-phase column chromatography using silica gel is a common and effective method. nih.gov Silica gel is an acidic stationary phase that separates compounds based on their polarity. researchgate.net In several studies, crude fractions containing 24-methylenecycloartanyl ferulate were purified using flash chromatography with a silica gel column. researchgate.netresearchgate.netnih.govresearchgate.net The sample is loaded onto the column, and a solvent system (mobile phase) is passed through to elute the compounds at different rates. nih.gov

ODS (Octadecylsilane) Columns: ODS columns, also known as C18 columns, are used for reversed-phase chromatography. The stationary phase is non-polar, and a polar mobile phase is used. This technique was employed in the purification of a crude crystal mixture, where flash chromatography with an ODS column was a key step. researchgate.net

Amino Columns: Amino-propyl bonded silica columns (Amino or NH2 columns) can function in normal-phase, reversed-phase, or weak anion-exchange modes. They have been successfully used in the flash chromatography purification sequence for isolates from barley bran, often in conjunction with silica gel columns. researchgate.netresearchgate.net

The combination of these different column chemistries allows for a multi-step purification strategy that can effectively separate the complex mixture of compounds present in the initial extract, leading to the isolation of pure 24-methylenecycloartanyl acetate.

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| 24-Methylenecycloartanyl acetate | - |

| 24-Methylenecycloartanyl ferulate | 24-mCAF |

| γ-Oryzanol | Gamma-Oryzanol |

| Petroleum ether | - |

| Hexane | n-Hexane |

| Methanol | MeOH |

| Ethanol | EtOH |

| Ethyl acetate | EtOAc |

| Chloroform | - |

| Toluene | - |

| Acetonitrile | ACN |

| 2-Propanol | Isopropanol |

| Tinidazole | - |

| Cycloartenol (B190886) ferulic acid | CAF |

| Octadecylsilane | ODS, C18 |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) stands as a powerful tool for the final purification of target compounds from complex mixtures. While specific preparative HPLC methods for 24-methylenecycloartanyl acetate are not extensively detailed in the available literature, the separation of analogous triterpenoid (B12794562) acetates and related structures provides a solid framework for its purification.

Researchers have successfully utilized semi-preparative HPLC for the fractionation of triterpenoids from various natural sources. For instance, a study on the cuticular waxes of Vaccinium vitis-idaea L. employed a semi-preparative HPLC-PDA system with a C18 column to fractionate triterpenoid extracts. nih.gov The mobile phase typically consists of a gradient of organic solvents like acetonitrile and methanol mixed with water. nih.gov This approach allows for the collection of fractions based on retention time, which can then be analyzed for the presence and purity of the target compound. nih.gov

For cycloartane-type triterpenoids, a combination of chromatographic techniques is often employed, with preparative HPLC serving as a final polishing step. After initial enrichment through methods like column chromatography, preparative HPLC can be used to separate closely related isomers and achieve high purity. The separation of isomeric triterpenoids such as lupeol (B1675499) acetate and cycloartenol acetate has been achieved using C18 RP-HPLC, highlighting the technique's capability to resolve structurally similar compounds. nih.gov

A hypothetical preparative HPLC method for 24-methylenecycloartanyl acetate would likely involve a reversed-phase C18 column with a gradient elution system. The choice of solvents would be critical, with acetonitrile and methanol being primary candidates for the organic phase, balanced with an aqueous component. Detection is commonly performed using a photodiode array (PDA) detector.

Table 1: Illustrative Preparative HPLC Parameters for Triterpenoid Acetate Separation

| Parameter | Specification |

| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Acetonitrile:Water (e.g., 89:11, v/v) nih.gov |

| Mobile Phase B | Methanol:Acetonitrile (e.g., 90:10, v/v) nih.gov |

| Gradient | A time-based gradient from A to B |

| Flow Rate | Typically in the range of 2.0-5.0 mL/min |

| Detection | PDA detector (e.g., 205 nm) nih.gov |

| Injection Volume | Dependent on column capacity and sample concentration |

It is important to note that the poor solubility of some related triterpenoid esters, like the ferulate, in common HPLC mobile phases can present a challenge for preparative scale applications. nih.gov Therefore, careful optimization of the solvent system is paramount for the successful isolation of 24-methylenecycloartanyl acetate.

High-Performance Thin Layer Chromatography (HPTLC) for Isolation and Purification

High-Performance Thin Layer Chromatography (HPTLC) is a versatile, rapid, and cost-effective technique that can be adapted for the preparative isolation of natural products. Its application in the purification of 24-methylenecycloartanyl ferulate from rice bran oil provides a direct and relevant example of its utility for this class of compounds. nih.govnih.govphcog.comresearchgate.net

In a notable study, high-purity 24-methylenecycloartanyl ferulate was successfully isolated from crude rice bran oil using HPTLC with a solvent system composed of toluene, ethyl acetate, and methanol in a ratio of 15.0:1.7:3.3 (v/v/v). nih.govnih.govphcog.comresearchgate.net This demonstrates the capability of HPTLC to separate specific triterpenoid esters from a complex lipid matrix. The separated bands on the HPTLC plate can be scraped off, and the compound of interest can be eluted from the silica gel with a suitable solvent.

The development of an HPTLC method for the isolation of 24-methylenecycloartanyl acetate would involve the careful selection of a mobile phase to achieve optimal separation from other co-occurring compounds. Various solvent systems have been reported for the separation of different triterpenoids. For instance, a mobile phase of n-hexane and ethyl acetate (8.2:1.8, v/v) was used for the quantification of lupenone. bbrc.in Another study on the separation of botanical reference materials utilized a chloroform and ethyl acetate (4:6) mobile phase. bbrc.in

Table 2: HPTLC Systems for the Separation of Triterpenoids

| Compound/Class | Stationary Phase | Mobile Phase | Reference |

| 24-Methylenecycloartanyl Ferulate | Silica gel 60 F254 | Toluene:Ethyl Acetate:Methanol (15.0:1.7:3.3, v/v/v) | nih.govnih.govphcog.comresearchgate.net |

| Lupenone | Silica gel 60 F254 | n-Hexane:Ethyl Acetate (8.2:1.8, v/v) | bbrc.in |

| Botanical Reference Material | Silica gel 60 F254 | Chloroform:Ethyl Acetate (4:6) | bbrc.in |

The optimization of preparative HPTLC involves factors such as the volume of the sample applied, the length of the application band, and the saturation time of the development chamber to ensure reproducible and efficient isolation. bbrc.in

Counter-Current Chromatography (CCC) and its Variants (e.g., HPCCC)

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues of irreversible adsorption and sample denaturation. nih.govresearchgate.netwikipedia.org This makes it particularly suitable for the purification of sensitive natural products. High-Performance Counter-Current Chromatography (HPCCC), a variant of CCC, offers faster separation times and higher efficiency. wikipedia.org

The application of CCC and its variants for the separation of triterpenoids is well-documented. nih.govresearchgate.netoup.com A key aspect of a successful CCC separation is the selection of an appropriate two-phase solvent system. nih.govresearchgate.net For the separation of triterpenoids, solvent systems are often composed of a mixture of non-polar and polar solvents.

Three-phase solvent systems in high-speed CCC (HSCCC) have also been developed to separate a wide range of compounds with varying polarities in a single run. researchgate.net A system composed of n-hexane-methyl acetate-acetonitrile-water (4:4:3:4, v/v/v/v) has been shown to effectively separate a mixture of 15 standard compounds. researchgate.net

Table 3: Exemplary CCC Solvent Systems for Triterpenoid Separation

| Compound/Class | CCC Variant | Solvent System | Reference |

| Corosolic acid & Nigranoic acid | HSCCC | Chloroform:n-Butanol:Methanol:Water (10:0.5:7:4, v/v/v/v) | oup.com |

| Isomeric Pentacyclic Triterpenes | pH-zone-refining CCC | Hexane:Ethyl Acetate:Methanol:Water (3:7:5:8, v/v) with TFA and ammonia | rsc.org |

| General Triterpenoids | HSCCC (Three-phase) | n-Hexane:Methyl Acetate:Acetonitrile:Water (4:4:3:4, v/v/v/v) | researchgate.net |

The development of a CCC method for 24-methylenecycloartanyl acetate would require systematic screening of various solvent systems to find one that provides an optimal partition coefficient (K value) for the target compound, ensuring efficient separation and high recovery.

Fractionation and Enrichment Strategies

The isolation of 24-methylenecycloartanyl acetate from a natural source begins with a series of fractionation and enrichment steps to reduce the complexity of the initial extract and concentrate the target compound. These strategies typically involve solvent partitioning and column chromatography.

Initially, a crude extract, often obtained through maceration or Soxhlet extraction with a solvent like methanol or ethanol, is subjected to liquid-liquid partitioning. unpatti.ac.idnih.gov This involves sequentially partitioning the extract with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their solubility. Triterpenoids, including their acetate forms, are often found in the less polar fractions like n-hexane and ethyl acetate. unpatti.ac.idnih.govatlantis-press.com

Following solvent partitioning, the enriched fraction is typically subjected to column chromatography over a stationary phase like silica gel. unpatti.ac.idatlantis-press.com A gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). unpatti.ac.id The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are then combined for further purification. unpatti.ac.id

For example, in the isolation of triterpenoids from Schleichera oleosa, an ethyl acetate fraction was subjected to column chromatography on silica gel with an n-hexane:ethyl acetate gradient to yield purified compounds. unpatti.ac.id Similarly, the isolation of cycloartane-type triterpenoids from Sandoricum koetjape involved partitioning a methanol extract with hexane and ethyl acetate, followed by various chromatographic techniques on the potent fractions. nih.gov

Table 4: General Fractionation and Enrichment Scheme for Triterpenoid Acetates

| Step | Procedure | Purpose |

| 1. Extraction | Maceration or Soxhlet extraction with a suitable solvent (e.g., methanol, ethanol). | To obtain a crude extract containing a wide range of phytochemicals. |

| 2. Solvent Partitioning | Sequential liquid-liquid extraction of the crude extract with solvents of increasing polarity (e.g., n-hexane, ethyl acetate). | To separate compounds based on their polarity and enrich the target compound in a specific fraction (typically the less polar ones). |

| 3. Column Chromatography | The enriched fraction is loaded onto a silica gel column and eluted with a solvent gradient (e.g., n-hexane:ethyl acetate). | To further separate the components of the fraction based on their affinity for the stationary phase. |

| 4. Fraction Monitoring | Collected fractions are analyzed by TLC. | To identify fractions containing the target compound. |

| 5. Pooling of Fractions | Fractions with similar TLC profiles containing the target compound are combined. | To obtain a highly enriched fraction for final purification by methods like preparative HPLC or HPTLC. |

These initial fractionation and enrichment steps are crucial for the successful isolation of 24-methylenecycloartanyl acetate, as they significantly reduce the complexity of the mixture, allowing for more efficient and effective final purification.

Structural Elucidation and Analytical Characterization

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating 24-Methylenecycloartanyl acetate (B1210297) from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry is a powerful technique for analyzing volatile and thermally stable compounds like triterpene acetates. nih.gov For analysis, the compound would typically be dissolved in an appropriate organic solvent.

The GC separates the components of the mixture based on their boiling points and interactions with a stationary phase, typically a low-polarity column like an HP-5 (5% phenyl methylpolysiloxane). researchgate.netfrontiersin.org The retention time of the compound is a characteristic feature used for identification. After separation by GC, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum serves as a highly specific identifier, confirming the identity of the peak at a given retention time. This method is highly effective for purity assessment and can be used for quantification if appropriate standards are employed. frontiersin.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry is a versatile and widely used technique for the analysis of less volatile or thermally labile compounds. It is well-suited for analyzing triterpenoid (B12794562) esters. researchgate.netnih.gov

A common approach involves High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18) with a mobile phase gradient, often consisting of acetonitrile (B52724) and water. nih.govresearchgate.net The compound is separated based on its polarity. The eluent from the HPLC is then introduced into a mass spectrometer, typically using a soft ionization source like ESI or Atmospheric Pressure Chemical Ionization (APCI). These methods allow for the sensitive detection and quantification of the compound, usually by monitoring the ion corresponding to its protonated molecule [M+H]⁺ or an adduct [M+Na]⁺. LC-MS is particularly valuable for analyzing complex biological or plant extracts. nih.govunito.it

High-Performance Thin Layer Chromatography (HPTLC) for Quantitative Analysis

High-Performance Thin Layer Chromatography (HPTLC) offers a versatile, rapid, and cost-effective platform for the quantitative analysis of 24-Methylenecycloartanyl acetate. It allows for the simultaneous analysis of multiple samples, making it highly efficient for screening and quality control.

As with HPLC-UV, the lack of a strong chromophore in 24-Methylenecycloartanyl acetate means that visualization and quantification require a post-chromatographic derivatization step. After developing the HPTLC plate, it is sprayed with a suitable reagent, such as anisaldehyde-sulphuric acid, followed by heating. This process creates colored or fluorescent spots corresponding to the separated compounds, which can then be quantified using a densitometer.

A validated HPTLC method has been established for the quantitative analysis of the related compound, 24-methylenecycloartanyl ferulate, in rice bran oil. nih.govspringernature.com This method was validated according to the International Council for Harmonisation (ICH) Q2 R1 guidelines, demonstrating its accuracy and reliability. nih.govspringernature.com The principles of this method, particularly the mobile phase composition, can serve as a strong starting point for the analysis of the acetate derivative, with the necessary addition of a derivatization step.

Table 2: Validated HPTLC Method for a Related Cycloartane (B1207475) Triterpenoid (24-Methylenecycloartanyl Ferulate)

| Parameter | Condition/Value | Reference |

|---|---|---|

| Stationary Phase | Silica (B1680970) gel 60 F254 aluminum plates | nih.govspringernature.com |

| Mobile Phase | Toluene : Ethyl acetate : Methanol (B129727) (15.0 : 1.7 : 3.3, v/v/v) | nih.govspringernature.com |

| Detection Wavelength | 317 nm (densitometric scanning, specific for ferulate) | nih.govspringernature.com |

| Retention Factor (Rf) | 0.72 ± 0.02 | nih.govspringernature.com |

| Linearity Range | 200 - 1400 ng/spot | nih.gov |

| Limit of Detection (LOD) | 45.89 ng/spot | nih.gov |

| Limit of Quantification (LOQ) | 139.05 ng/spot | nih.gov |

Advanced Hyphenated Analytical Platforms

For unambiguous structural elucidation and highly sensitive quantification, advanced hyphenated analytical platforms are indispensable. nih.govsaspublishers.com These techniques couple a separation method (like LC or GC) with a powerful detection method (like mass spectrometry or NMR spectroscopy), providing a wealth of information from a single analysis. researchgate.netasiapharmaceutics.info

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for analyzing cycloartane triterpenoids. nih.gov It provides not only retention time data but also the molecular weight of the analyte. Tandem mass spectrometry (LC-MS/MS) goes a step further by inducing fragmentation of the parent ion, yielding a unique fragmentation pattern that acts as a structural fingerprint, enabling definitive identification and differentiation from isomers. asiapharmaceutics.infoich.org Techniques such as Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offer exceptional sensitivity and selectivity for quantification, even in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for analyzing the core triterpene structure. nih.gov Due to the low volatility of 24-Methylenecycloartanyl acetate, analysis by GC-MS requires a derivatization step, such as silylation, to make the compound amenable to gas-phase analysis. This technique provides characteristic fragmentation patterns that are highly useful for structural confirmation.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents one of the most powerful hyphenated techniques for the complete and unambiguous structural elucidation of novel compounds from complex mixtures. saspublishers.com By physically coupling an HPLC system to an NMR spectrometer, often with a solid-phase extraction (SPE) interface (LC-SPE-NMR), it is possible to acquire detailed NMR spectra (including 1D and 2D experiments) on compounds as they are separated, confirming their precise chemical structure.

Method Validation and Quality Control (e.g., ICH Q2 R1 Guidelines)

To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures. fda.govresearchgate.net The objective is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of 24-Methylenecycloartanyl acetate. jpionline.org The key validation parameters are outlined below.

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov Specificity can be demonstrated by showing that there are no interfering peaks at the retention time of the analyte and can be confirmed using peak purity analysis with a photodiode array (PDA) detector or a mass spectrometer. fda.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. fda.gov This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. nih.gov

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision). fda.gov

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment. fda.gov

Reproducibility: Precision between different laboratories (inter-laboratory trials).

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature). jpionline.org It provides an indication of its reliability during normal usage.

Table 3: ICH Q2(R1) Validation Parameters for a Quantitative Chromatographic Method

| Validation Characteristic | Description |

|---|---|

| Accuracy | Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). |

| Precision (Repeatability) | Assessed using a minimum of 9 determinations covering the specified range or a minimum of 6 determinations at 100% of the test concentration. |

| Precision (Intermediate) | Examines the effect of random events (different days, analysts, equipment) on the precision of the method. |

| Specificity | Demonstrates that the method is able to measure the analyte of interest without interference from other substances. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. Often based on signal-to-noise ratio (typically 3:1). |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Often based on signal-to-noise ratio (typically 10:1). |

| Linearity & Range | Demonstrates a proportional relationship between concentration and response over the specified range of the method. |

| Robustness | Evaluates the method's reliability with respect to deliberate variations in method parameters. |

Compound Reference Table

Biological Activities and Mechanistic Investigations Preclinical and in Vitro Studies

Antioxidant Properties

24-Methylenecycloartanyl acetate (B1210297) is a derivative of 24-methylenecycloartanol (B74860), a compound noted for its biological activities. researchgate.net It is a component of γ-oryzanol, a mixture of ferulic acid esters of sterols and triterpene alcohols found in rice bran, corn, and barley oils. drugfuture.com The antioxidant capacity of γ-oryzanol is thought to be significantly influenced by its constituents, including 24-methylenecycloartanyl ferulate. chemfaces.com

Free Radical Scavenging Mechanisms

The antioxidant activity of compounds like 24-methylenecycloartanyl acetate is often evaluated by their ability to scavenge free radicals. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is a common method used to determine the H-donor ability of antioxidants. nih.gov In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a decrease in absorbance at 517 nm. nih.gov While direct studies on 24-methylenecycloartanyl acetate's free radical scavenging are limited, the related compound 24-methylenecycloartanol has shown an IC50 value of 31.03 µg/mL in the DPPH assay. researchgate.net The ferulate ester of 24-methylenecycloartanol is a major component of γ-oryzanol, which is recognized for its antioxidant properties. chemfaces.com

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, which can be inhibited by antioxidants. nih.gov The β-carotene bleaching method is one technique used to assess the inhibition of lipid peroxidation. researchgate.net While specific data on 24-Methylenecycloartanyl acetate is not available, the broader class of compounds to which it belongs is known to interfere with the propagation of lipid peroxidation. mdpi.com The antioxidant efficiency in preventing lipid peroxidation is related to the competition between the antioxidant's reaction with free radicals and the propagation of the lipid oxidation chain. nih.gov

Comparison with Established Antioxidants (e.g., α-Tocopherol)

When evaluating antioxidant potential, a comparison with established antioxidants like α-tocopherol (a form of Vitamin E) is common. α-Tocopherol is a potent lipid-soluble antioxidant that functions as a peroxyl radical scavenger, protecting polyunsaturated fatty acids within cell membranes. nih.gov However, its acetate form, α-tocopheryl acetate, does not exhibit antioxidant activity in in vitro assays like the DPPH and chemiluminescence methods because the acetyl group prevents the donation of a hydrogen atom from the chromanol ring. nih.govresearchgate.net This suggests that 24-Methylenecycloartanyl acetate would likely require deacetylation to its alcohol form, 24-methylenecycloartanol, to exert significant direct antioxidant activity in similar assays. By comparison, the standard antioxidant ascorbic acid shows an IC50 value of 14.29 µg/mL in the DPPH assay. researchgate.net

Anti-Inflammatory Effects and Associated Molecular Targets

The anti-inflammatory properties of triterpenoids and their derivatives are a subject of ongoing research. The mechanisms often involve the inhibition of key inflammatory enzymes and pathways. researchgate.net For instance, lupeol (B1675499) acetate, another triterpenoid (B12794562) acetate, has demonstrated anti-inflammatory effects by potentially involving the opioid system and inhibiting pro-inflammatory cytokines and the nitric oxide system. researchgate.net

Phenolic compounds, which include ferulic acid esterified to 24-methylenecycloartanol, are known to exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade. researchgate.netmdpi.com These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov While direct evidence for 24-Methylenecycloartanyl acetate is sparse, the related ferulate ester has been studied for its biological activities. preprints.orgresearchgate.net

Anti-Proliferative and Anti-Cancer Activity in Cell Lines

24-Methylenecycloartanyl ferulate, a closely related compound, has demonstrated anti-proliferative effects in human breast cancer (MCF-7) cells. chemfaces.comresearchgate.net It has been shown to inhibit the growth of MCF-7 cells with an IC50 value of 16.93 µM. researchgate.net

Modulation of Gene and Protein Expression

Research into 24-methylenecycloartanyl ferulate has revealed its ability to modulate the expression of specific genes and proteins involved in cancer progression.

Parvin-β: In MCF-7 cells, 24-methylenecycloartanyl ferulate treatment leads to the upregulation of Parvin-β. chemfaces.comnih.gov Parvin-β is an adaptor protein that is often downregulated in breast tumors and plays a role in inhibiting oncogenic signaling pathways. chemfaces.comnih.gov

PPAR-γ2: The upregulation of Parvin-β is mediated through an interaction with peroxisome proliferator-activated receptor-gamma 2 (PPAR-γ2). chemfaces.comnih.gov 24-methylenecycloartanyl ferulate treatment induces the binding of PPAR-γ2 to a specific response element in the Parvin-β promoter. nih.gov Furthermore, this compound has been shown to induce PPAR-γ2-mediated regulation of angiogenesis-related genes in MCF-7 cells. preprints.orgresearchgate.net It decreases the expression of pro-angiogenic factors like VEGF and HoxA7 while increasing the anti-angiogenic factor LIF. preprints.orgresearchgate.net

Inhibition of Cell Signaling Pathways (e.g., Akt/mTOR, ILK downstream signaling, Rac1/Cdc42)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Hyperactivation of this pathway is a common feature in many types of cancer, making it a key target for the development of anticancer therapies. nih.govmdpi.comtbzmed.ac.ir The pathway is initiated by the activation of PI3K, which leads to the subsequent activation of Akt. Activated Akt can then phosphorylate and regulate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn controls protein synthesis and cell growth. nih.govresearchgate.net Natural products have been a significant source of compounds that can modulate this pathway. nih.govnih.gov For instance, the dietary flavonoid fisetin (B1672732) has been shown to be an effective dual inhibitor of the PI3K/Akt and mTOR signaling pathways. nih.gov

While direct studies on the effect of 24-methylenecycloartanyl acetate on the Akt/mTOR pathway are not available, the known cytotoxic activities of various cycloartane (B1207475) triterpenoids suggest that they may exert their effects through the modulation of key signaling cascades like this one. nih.govmdpi.com

Furthermore, the Rho family of small GTPases, including Rac1 and Cdc42, are also pivotal in cancer progression, as they regulate processes like cell migration, invasion, and proliferation. The inhibition of Rac1 and Cdc42 has been shown to suppress tumor growth in preclinical models of prostate cancer. mdpi.com There is also evidence of crosstalk between the Rac1/Cdc42 and mTOR pathways, where Rac1 can regulate the activity of both mTORC1 and mTORC2. researchgate.net Although direct evidence is currently lacking for 24-methylenecycloartanyl acetate, the investigation into the effects of cycloartane triterpenoids on these integral signaling pathways is an active area of research.

Anti-Angiogenic Mechanisms in Endothelial Cells (e.g., HUVEC cells)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. nih.govnih.gov Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used in vitro model to study the mechanisms of angiogenesis. mdpi.commdpi.comresearchgate.net

While direct studies on 24-methylenecycloartanyl acetate are limited, research on related cycloartane triterpenoids has demonstrated anti-angiogenic potential. For example, a study on 3,4-seco-cycloartane triterpenes isolated from Gardenia sootepensis showed that these compounds could inhibit microvessel sprouting in a rat aortic ring assay. One of the compounds, sootepin B, was found to suppress the proliferation and tube formation of endothelial cells, likely through the inhibition of the Erk1/2 signaling pathway. nih.gov

Other natural compounds have also been shown to exert anti-angiogenic effects on HUVECs through various mechanisms. For instance, the flavanone (B1672756) eriocitrin (B1671051) has been found to inhibit HUVEC proliferation, tube formation, and migration by targeting the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway. mdpi.com Similarly, certain flavonoids have been observed to inhibit vascular endothelial growth factor (VEGF)-induced cell proliferation and migration in HUVECs. nih.gov These findings highlight the potential for triterpenoid compounds like 24-methylenecycloartanyl acetate to interfere with the complex process of angiogenesis.

Structure-Activity Relationships (SAR) in Related Triterpenoids

The biological activity of cycloartane triterpenoids is significantly influenced by their chemical structure. Studies comparing the cytotoxic effects of various related compounds have provided insights into their structure-activity relationships (SAR). nih.govnih.gov

A key factor appears to be the presence and nature of substitutions on the triterpenoid skeleton. For example, a study on three cycloartane triterpenoids from Sphaerophysa salsula investigated their cytotoxicity against several cancer cell lines. The non-glycosylated compound, 9,19-cycloart-7beta, 24R, 25-triol-1-en-3-one, showed the strongest activity. Its glycosylated derivatives were found to be less potent, suggesting that the presence of sugar moieties can reduce the cytotoxic effect. nih.gov

Another important structural feature is the modification of the rings. For instance, research on 3,4-seco-cycloartane triterpenes from Gardenia sootepensis indicated that compounds possessing an exomethylene gamma-lactone ring generally exhibited broad cytotoxicity across a range of cancer cell lines. nih.gov The nature of the side chain also plays a role. In a study of cycloartane-type triterpenes from Tetragonula sapiens bee propolis, the replacement of different functional groups at the C-26 position was found to significantly affect their α-glucosidase inhibitory properties. researchgate.net

The following table summarizes the cytotoxic activity of some cycloartane triterpenoids, illustrating the influence of their structural features.

| Compound | Key Structural Feature | Observed Activity | Source |

|---|---|---|---|

| 9,19-cycloart-7beta, 24R, 25-triol-1-en-3-one | Non-glycosylated | Strongest cytotoxicity among the tested related compounds. | nih.gov |

| 9,19-cycloart-7beta, 24R, 25-triol-1-en-3-one 25-O-beta-D-glucopynanoside | Glycosylated | Less cytotoxic than the non-glycosylated parent compound. | nih.gov |

| Sootepins A-E | Possess an exomethylene gamma-lactone ring | Broad cytotoxicity against various cancer cell lines. | nih.gov |

Antimicrobial Activities (e.g., Antibacterial)

The potential antimicrobial properties of triterpenoids have been an area of scientific interest. In the context of 24-methylenecycloartanyl acetate, studies have been conducted on its parent compound, 24-methylenecycloartanol.

Research involving the isolation of 24-methylenecycloartanol from the fruit peel of the Matoa plant (Pometia pinnata) included an evaluation of its antibacterial activity. The compound was tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The study determined the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. unpad.ac.idresearchgate.net

The results indicated that 24-methylenecycloartanol has very weak antibacterial activity, with a reported MIC of 500 μg/mL for both Staphylococcus aureus and Escherichia coli. unpad.ac.idresearchgate.net In the broader context of phytochemicals, MIC values in the range of 100–1000 μg/mL are generally considered to indicate antimicrobial activity, although compounds with MICs over 1000 µg/mL are often viewed as having little clinical relevance. nih.gov

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| 24-Methylenecycloartanol | Staphylococcus aureus | 500 μg/mL | unpad.ac.idresearchgate.net |

| Escherichia coli | 500 μg/mL | unpad.ac.idresearchgate.net |

Cholesterol Metabolism Modulation (In Vitro/Preclinical Models)

The structural similarity of cycloartane triterpenoids to cholesterol suggests that they may have the potential to modulate cholesterol metabolism. mdpi.commdpi.com This can occur through various mechanisms, including the inhibition of cholesterol uptake and the modulation of enzymes involved in cholesterol processing, such as cholesterol esterase.

Inhibition of Cholesterol Uptake

The regulation of cholesterol levels in the body is crucial for maintaining health, and the liver plays a central role in this process by taking up low-density lipoprotein (LDL) cholesterol from the blood via the LDL receptor (LDL-R). acs.orgnih.gov Research on certain triterpenoids has shown that they can influence this process.

A study on two triterpenoids isolated from Protorhus longifolia demonstrated their potential to enhance the uptake of LDL by human liver cancer (HepG2) cells. This increased uptake was associated with the upregulation of the expression of the LDL-R gene and the sterol regulatory element-binding protein 2 (SREBP-2) gene, which is a key regulator of cholesterol homeostasis. acs.orgnih.gov While this study was not on 24-methylenecycloartanyl acetate, it provides a precedent for how related triterpenoids can modulate cholesterol uptake at the cellular and molecular level. Furthermore, some triterpenoid saponins (B1172615) have been shown to require cholesterol for their cellular activity, suggesting a direct interaction with cholesterol or cholesterol-rich membrane domains. nih.gov

Influence on Cholesterol Esterase Activity

Cholesterol esterase is an enzyme that catalyzes the hydrolysis of cholesterol esters into free cholesterol and fatty acids. capes.gov.br This enzyme is involved in the absorption and metabolism of dietary cholesterol. The inhibition of cholesterol esterase is a potential mechanism for reducing cholesterol absorption.

In vitro studies on triterpenoids from Protorhus longifolia have shown that they can inhibit the activity of cholesterol esterase. acs.orgnih.gov The half-maximal inhibitory concentrations (IC50) for these triterpenoids ranged from 16.4 to 41.1 μM. Other studies have also identified various triterpenoids as inhibitors of enzymes involved in lipid metabolism, including carboxylesterases. nih.gov While direct data for 24-methylenecycloartanyl acetate is not available, these findings with related compounds suggest that the cycloartane triterpenoid class of molecules warrants further investigation for its potential to modulate cholesterol esterase activity.

Impact on HMG-CoA Reductase Activity

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a crucial enzyme in the mevalonate (B85504) pathway, which is responsible for the production of cholesterol and other isoprenoids. acs.org The inhibition of this enzyme is a key target for lipid-lowering drugs. nih.gov

A thorough review of existing scientific literature reveals no direct studies investigating the impact of 24-Methylenecycloartanyl acetate on the activity of HMG-CoA reductase. While the broader class of cycloartane triterpenoids has been the subject of various biological investigations, specific research into the acetate derivative's effect on this particular enzyme is not available. researchgate.netacs.orgresearchgate.netnih.gov

Some related compounds have been studied in the context of HMG-CoA reductase. For instance, tocotrienols are known to down-regulate this enzyme. researchgate.net Additionally, 24,25-epoxycholesterol, an oxysterol, has been shown to inhibit HMG-CoA reductase activity in liver cells. medchemexpress.com However, these findings on different molecular structures cannot be directly extrapolated to 24-Methylenecycloartanyl acetate.

The biosynthesis of plant sterols, where 24-methylenecycloartanol (the parent alcohol of the acetate form) is an intermediate, involves the HMG-CoA reductase pathway. pnas.orgnih.govnih.gov Despite this metabolic link, there is no published research that evaluates 24-Methylenecycloartanyl acetate as an inhibitor or modulator of HMG-CoA reductase.

Table 1: Research Findings on the Impact of 24-Methylenecycloartanyl acetate on HMG-CoA Reductase Activity (Note: This table is intentionally left blank as no direct research data is available.)

| Study Type | Key Findings |

| In Vitro Enzyme Assays | No data available |

| Preclinical Models | No data available |

Role in Plant Stress Responses (e.g., Drought Tolerance)

Plants have developed intricate mechanisms to cope with environmental stresses such as drought. These responses often involve complex signaling pathways and the production of specialized metabolites. nih.gov

Currently, there is no specific research available that details the role of 24-Methylenecycloartanyl acetate in plant stress responses, including drought tolerance. While triterpenoids, as a class, are known to be involved in plant defense and growth under stress conditions, the specific functions of 24-Methylenecycloartanyl acetate have not been elucidated in this context. frontiersin.org

Studies have shown that other triterpenoids, such as ursolic acid, can ameliorate stress in model organisms. nih.gov Furthermore, it has been noted that triterpene acetates can have higher antifungal and antibacterial activities than their free triterpene counterparts, suggesting a role in biotic stress defense. nih.gov However, this does not directly address the compound's role in abiotic stresses like drought.

The biosynthesis of 24-methylenecycloartanol is a part of the sterol synthesis pathway in plants, which is known to be modulated in response to stress. nih.gov Despite this, a direct link between 24-Methylenecycloartanyl acetate and drought tolerance or other specific stress responses has not been established in the scientific literature.

Table 2: Research Findings on the Role of 24-Methylenecycloartanyl acetate in Plant Stress Responses (Note: This table is intentionally left blank as no direct research data is available.)

| Stress Type | Plant Species | Key Findings on 24-Methylenecycloartanyl acetate |

| Drought | Not Applicable | No data available |

| Salinity | Not Applicable | No data available |

| Temperature | Not Applicable | No data available |

Chemical Synthesis and Derivatization of 24 Methylenecycloartanyl Acetate

The synthesis and structural modification of 24-methylenecycloartanyl acetate (B1210297) and its parent cycloartane (B1207475) skeleton are pivotal areas of research, driven by the diverse biological activities exhibited by this class of triterpenoids. Synthetic efforts range from the ambitious total synthesis of the complex carbocyclic framework to more accessible semi-synthetic and chemoenzymatic approaches that leverage naturally occurring precursors. Derivatization is primarily aimed at exploring structure-activity relationships (SAR) to develop analogs with enhanced therapeutic potential.

Biotechnological Applications and Ecological Significance of 24 Methylenecycloartanyl Acetate

The intricate structure of 24-Methylenecycloartanyl acetate (B1210297), a triterpenoid (B12794562) derivative, positions it at the intersection of fundamental plant biology and applied biotechnology. Its biosynthesis from cycloartenol (B190886), a key sterol precursor in plants, underscores its role in specialized metabolic pathways. While research on the acetate form is specific, the broader class of cycloartane-type triterpenoids is recognized for its significant biological activities, driving interest in its production and ecological functions.

Conclusion and Future Research Directions

Summary of Current Knowledge Gaps

Despite its identification in various natural sources, there are considerable gaps in our understanding of 24-Methylenecycloartanyl acetate (B1210297). A primary deficiency is the limited body of research specifically investigating its biological activities. Much of the available literature focuses on the broader class of cycloartane (B1207475) triterpenoids or closely related derivatives like 24-methylenecycloartanyl ferulate. researchgate.netnih.gov

Key knowledge gaps include:

Pharmacological Profile: There is a lack of comprehensive preclinical studies to evaluate the anti-inflammatory, anticancer, and antiviral properties of 24-Methylenecycloartanyl acetate. researchgate.netnih.govnih.gov While other cycloartanes have shown promise in these areas, dedicated investigation into the acetate form is necessary. nih.govnih.govnih.gov

Mechanism of Action: For any observed biological activity, the underlying molecular mechanisms remain unknown. Identifying specific protein targets and signaling pathways is crucial for understanding its potential therapeutic applications.

Bioavailability and Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of 24-Methylenecycloartanyl acetate is non-existent. This information is fundamental for any future in vivo studies.

Comparative Efficacy: A direct comparison of the biological activity of 24-Methylenecycloartanyl acetate with its parent alcohol (24-methylenecycloartanol) and other esterified forms (e.g., ferulate) is needed to understand the significance of the acetate functional group.

Emerging Analytical Technologies for Comprehensive Profiling

Advancements in analytical chemistry offer powerful tools for a more in-depth understanding of 24-Methylenecycloartanyl acetate and its presence in complex natural matrices. Future research should leverage these technologies:

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry can provide highly accurate mass measurements, facilitating the unambiguous identification of 24-Methylenecycloartanyl acetate in plant extracts and biological samples. nih.gov

Tandem Mass Spectrometry (MS/MS) and Molecular Networking: HPLC-MS/MS can be used to generate fragmentation patterns that are characteristic of the molecule, aiding in its structural elucidation and differentiation from isomers. nih.gov Molecular networking can then be employed to visualize the chemical space of related cycloartane triterpenoids within a sample, potentially identifying novel derivatives. acs.org

Advanced NMR Spectroscopy: While 1D and 2D NMR are standard, more advanced techniques like cryoprobe NMR and hyphenated techniques such as LC-NMR can be invaluable for the structural analysis of this and other related compounds, especially when isolated in small quantities. nih.gov

Chemical Derivatization for Enhanced Detection: For quantitative analysis, derivatization strategies can be employed to improve the chromatographic behavior and detection sensitivity of triterpenoids that lack strong chromophores, which is often the case. xjtu.edu.cn

Identification of Novel Biological Targets and Therapeutic Potential (Preclinical Focus)

A significant area for future research is the systematic preclinical evaluation of 24-Methylenecycloartanyl acetate to identify its biological targets and therapeutic potential.

Anti-inflammatory Activity: Given that many cycloartane triterpenoids exhibit anti-inflammatory properties, 24-Methylenecycloartanyl acetate should be screened in various in vitro and in vivo models of inflammation. nih.govresearchgate.netnih.gov Studies could investigate its effects on key inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923), and pro-inflammatory cytokines, as well as its impact on signaling pathways like NF-κB. nih.gov

Anticancer Potential: The anticancer activities of numerous cycloartane triterpenoids warrant a thorough investigation of 24-Methylenecycloartanyl acetate's effects on various cancer cell lines. nih.govnih.govfrontiersin.org Research should focus on its ability to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.

Antiviral Efficacy: The antiviral potential of triterpenoids is a growing field of interest. nih.gov 24-Methylenecycloartanyl acetate should be tested against a panel of viruses to determine any potential inhibitory effects on viral entry, replication, or other stages of the viral life cycle.

Target Identification: Modern chemoproteomics and computational docking studies can be employed to identify the specific protein targets with which 24-Methylenecycloartanyl acetate interacts to exert its biological effects.

Sustainable Sourcing and Production Methodologies

The reliance on extraction from natural sources can be a bottleneck for the large-scale availability of 24-Methylenecycloartanyl acetate for research and potential future applications. Therefore, exploring sustainable production methods is crucial.

Plant Cell and Tissue Culture: Establishing cell or hairy root cultures of plants known to produce 24-Methylenecycloartanyl acetate, such as Zea mays or other identified sources, could provide a controlled and sustainable source of the compound. researchgate.netmdpi.comnih.gov Optimization of culture conditions and the use of elicitors could enhance production yields. mdpi.com

Metabolic Engineering in Microbial Hosts: A promising avenue is the heterologous production of 24-Methylenecycloartanyl acetate in microbial systems like Saccharomyces cerevisiae (yeast). nih.govnih.govchalmers.seresearchgate.net This would involve introducing the relevant biosynthetic genes, including cycloartenol (B190886) synthase and a suitable acetyltransferase, into the yeast genome and optimizing the metabolic pathways to maximize production. nih.govescholarship.org

Byproduct Valorization: Investigating the presence of 24-Methylenecycloartanyl acetate in agricultural or industrial byproducts, such as the resin from guayule rubber production which is rich in other cycloartanes, could offer a cost-effective and sustainable source. acs.org

Systems Biology Approaches to Elucidate Complex Biological Roles

To gain a holistic understanding of the role of 24-Methylenecycloartanyl acetate in its natural context and its effects on biological systems, systems biology approaches are indispensable.

Transcriptomics and Proteomics: In plants that produce 24-Methylenecycloartanyl acetate, transcriptomic and proteomic analyses can help to identify the full suite of genes and enzymes involved in its biosynthesis and regulation. frontiersin.org This knowledge is foundational for metabolic engineering efforts.

Metabolomics: Untargeted metabolomics can be used to study the broader metabolic impact of 24-Methylenecycloartanyl acetate on cells or organisms, revealing its influence on various metabolic pathways.

Integrated 'Omics' Analysis: By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a comprehensive picture of the biosynthetic pathway, its regulation, and the biological function of 24-Methylenecycloartanyl acetate can be constructed. frontiersin.orgcapes.gov.br This approach can help to unravel its role in plant defense or development and provide insights into its mechanism of action in a therapeutic context.

Q & A

Q. What are the primary natural sources of 24-Methylenecycloartanyl acetate, and what methodologies are employed for its extraction?

24-Methylenecycloartanyl acetate is a triterpene compound primarily isolated from Polypodium niponicum and the Chinese medicinal herb 江南星蕨 (Jiangnanxingjue, Microsorum fortunei) . Extraction protocols often involve ethanol-based solvent systems followed by high-performance thin-layer chromatography (HPTLC) for purification. For example, a validated HPTLC method using toluene:ethyl acetate:methanol (15.0:1.7:3.3, v/v/v) achieved 1.02% recovery of structurally similar γ-oryzanol derivatives from rice bran oil, which can be adapted for this compound .

Q. How is the structural elucidation of 24-Methylenecycloartanyl acetate achieved in recent studies?

Structural characterization relies on a combination of 1D/2D nuclear magnetic resonance (NMR) and mass spectrometry. For related compounds like 24-Methylenecycloartanyl ferulate, HPTLC retention factors (Rf = 0.72 ± 0.02) and spectral data (e.g., UV at 317 nm) are critical for identification . Comparative analysis with cycloartane-type triterpenes, such as 24-Methylenecycloartenone (C31H48O), provides additional validation .

Advanced Research Questions

Q. What molecular mechanisms underlie the anti-cancer effects of 24-Methylenecycloartanyl acetate derivatives?

Derivatives like 24-Methylenecycloartanyl ferulate exhibit dual mechanisms:

- PPAR-γ2 activation : Upregulates parvin-β expression, suppressing integrin-linked kinase (ILK) and angiogenesis in breast cancer cells (MCF7) .

- Akt1 inhibition : Acts as an ATP-competitive inhibitor (EC50 = 33.3 µM), disrupting Akt/mTOR signaling and epithelial-mesenchymal transition (EMT) in metastatic models .

Experimental Design Tip: Use PPAR-γ2 luciferase reporter assays and phospho-Akt ELISA to quantify pathway modulation.

Q. How do researchers address discrepancies in reported EC50 values for Akt1 inhibition by related compounds?

Variations in EC50 values (e.g., 33.3 µM for Akt1 vs. higher doses in other studies) arise from:

Q. What experimental models are optimal for studying anti-angiogenic properties?

- In vitro : Human umbilical vein endothelial cells (HUVEC) treated with 10–50 µM of 24-Methylenecycloartanyl ferulate show reduced VEGF and LIF expression via PPAR-γ2-mediated transcriptional repression .

- In vivo : Xenograft models with PPAR-γ2 knockdown validate target specificity .

Key Metric: Tube formation assays and qPCR for angiogenesis markers (e.g., VEGF, HoxA7).

Q. What challenges exist in establishing dose-response relationships for this compound in vivo?

- Bioavailability : Low aqueous solubility limits systemic absorption; nanoformulations (e.g., lipid-based carriers) improve delivery .

- Metabolic stability : Esterase-mediated hydrolysis in plasma may reduce active compound levels, necessitating prodrug strategies .

Methodological and Analytical Considerations

Q. What advanced analytical techniques validate purity and stability?

Q. How can researchers resolve contradictions in transcriptional regulation studies?

Discrepancies in PPAR-γ2 vs. Akt/mTOR pathway dominance may reflect:

- Cell-type specificity : PPAR-γ2 is prominent in epithelial cells, while Akt/mTOR dominates in endothelial models .

- Ligand concentration : Low doses (≤10 µM) favor PPAR-γ2, while higher doses (>30 µM) induce off-target Akt inhibition .

Recommendation: Conduct dose-ranging studies with pathway-specific inhibitors (e.g., GW9662 for PPAR-γ2).

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.